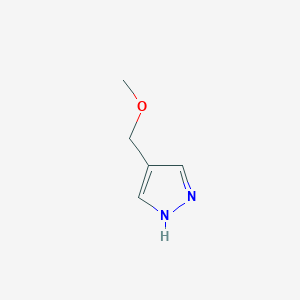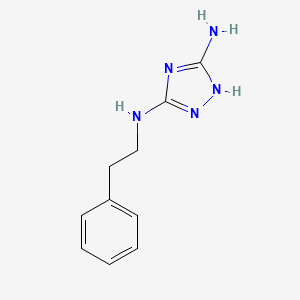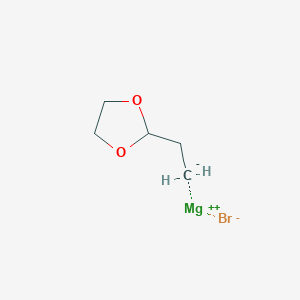
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-MeTHF
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide, 0.50 M in 2-methyltetrahydrofuran (2-MeTHF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules .
Mécanisme D'action
Target of Action
The primary target of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is various carbonyl compounds . This compound is a Grignard reagent, which are known for their strong nucleophilic properties and ability to form carbon-carbon bonds .
Mode of Action
As a Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide interacts with carbonyl compounds through a nucleophilic addition reaction . The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The interaction of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide with carbonyl compounds can lead to the formation of various organic functional groups such as alcohols, ethers, and amines . This makes it a versatile tool in organic synthesis .
Result of Action
The result of the action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is the formation of new organic compounds. For example, it can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 .
Analyse Biochimique
Biochemical Properties
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is often used as a Grignard reagent . It can react with various carbonyl compounds to form organic functional groups such as alcohols, ethers, and amines, and is widely used in organic synthesis
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is not well understood at this time. Its role as a Grignard reagent suggests that it may participate in a variety of chemical reactions, potentially influencing enzyme activity and gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with magnesium metal in an anhydrous environment. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide primarily undergoes nucleophilic addition reactions with various electrophiles. These reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: Can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Commonly used solvents include tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).
Major Products
The major products formed from reactions involving 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide are typically alcohols, ethers, and other functionalized organic compounds .
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is widely used in various fields of scientific research:
Chemistry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Used in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the 1,3-dioxolane ring.
Phenylmagnesium bromide: Contains a phenyl group instead of the 1,3-dioxolane ring, offering different reactivity and selectivity.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group, used for different types of organic transformations.
Uniqueness
2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide is unique due to the presence of the 1,3-dioxolane ring, which can provide additional stability and reactivity in certain synthetic applications. This makes it a versatile reagent for the construction of complex molecular architectures .
Propriétés
IUPAC Name |
magnesium;2-ethyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKSXYWNPQQRGO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3132638.png)
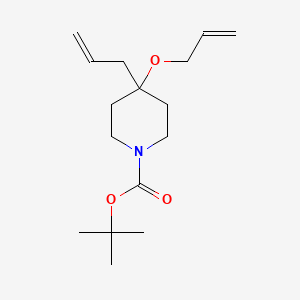
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)
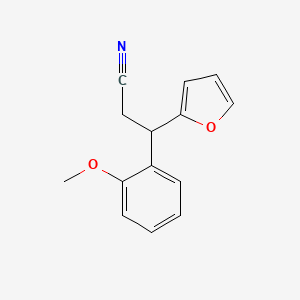
![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

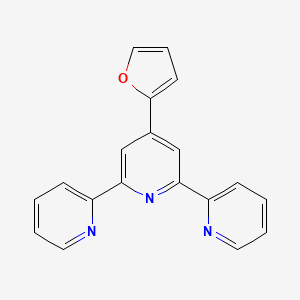
![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)

